REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[C:5]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[O:8])[N:4]([CH3:16])[C:3]=1[CH2:17][C:18]([O:20]C)=[O:19].C(O)C>[OH-].[Na+]>[Cl:1][C:2]1[CH:6]=[C:5]([C:7]([C:9]2[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=2)=[O:8])[N:4]([CH3:16])[C:3]=1[CH2:17][C:18]([OH:20])=[O:19] |f:2.3|
|
Name
|
methyl 3-chloro-1-methyl-5-(p- toluoyl)pyrrole-2-acetate
|
Quantity
|
0.0108 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N(C(=C1)C(=O)C1=CC=C(C=C1)C)C)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 3.3 g
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated from the yellow solution
|
Type
|
ADDITION
|
Details
|
the latter is poured into dilute HCl
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N(C(=C1)C(=O)C1=CC=C(C=C1)C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |